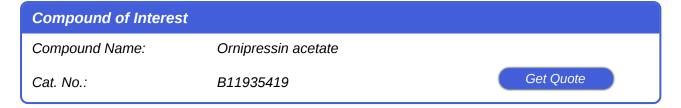


Ornipressin Acetate: A Deep Dive into its Selective Vasopressin V1a Receptor Agonism

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ornipressin, a synthetic analogue of arginine vasopressin (AVP), is a potent vasoconstrictor that exhibits a high degree of selectivity for the vasopressin V1a receptor. Also known as [8-ornithine]-vasopressin, its structure differs from the endogenous hormone AVP by the substitution of ornithine for arginine at position 8. This modification significantly influences its receptor binding profile and subsequent physiological effects. This technical guide provides a comprehensive overview of **ornipressin acetate**, focusing on its mechanism of action, receptor selectivity, and the experimental methodologies used to characterize its pharmacological profile.

Chemical Properties and Structure

Ornipressin acetate is a cyclic nonapeptide with the amino acid sequence Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Orn-Gly-NH2, where the two cysteine residues are joined by a disulfide bridge.

Table 1: Chemical and Physical Properties of Ornipressin Acetate



Property	Value
Chemical Formula	C45H63N13O12S2 · C2H4O2
Molecular Weight	1102.2 g/mol
CAS Number	3397-23-7
Appearance	White to off-white solid
Purity	Typically >98%

Mechanism of Action: V1a Receptor-Mediated Signaling

Ornipressin exerts its physiological effects primarily through the activation of the vasopressin V1a receptor, a member of the G protein-coupled receptor (GPCR) superfamily. The V1a receptor is predominantly coupled to the Gq/11 family of G proteins.

Upon binding of ornipressin to the V1a receptor, a conformational change in the receptor activates the associated G protein. This initiates a downstream signaling cascade:

- Activation of Phospholipase C (PLC): The activated α-subunit of the Gq/11 protein stimulates PLC.
- Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
- Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum,
 triggering the release of stored calcium (Ca2+) into the cytoplasm.
- Smooth Muscle Contraction: The increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains, resulting in smooth muscle contraction.

This signaling pathway is the primary mechanism underlying the potent vasoconstrictive effects of ornipressin.[1][2]





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Caption: V1a Receptor Signaling Pathway.

Receptor Selectivity Profile

A key characteristic of ornipressin is its selectivity for the V1a receptor over other vasopressin receptor subtypes (V1b and V2) and the structurally related oxytocin receptor. This selectivity profile is critical for its therapeutic application, as it minimizes off-target effects. The functional selectivity of ornipressin has been determined using in vitro reporter gene assays.

Table 2: Functional Potency (EC50) of **Ornipressin Acetate** at Human Vasopressin and Oxytocin Receptors

Receptor	EC50 (nM)
V1a Receptor	0.69
V2 Receptor	0.45
V1b Receptor	7.5
Oxytocin Receptor	71

Data obtained from reporter gene expression assays in HEK293 cells.

While ornipressin shows high potency at both V1a and V2 receptors in this particular assay, its selectivity against the V1b and oxytocin receptors is evident. For comparison, the binding affinities of the endogenous ligand, arginine vasopressin (AVP), are provided below.



Table 3: Binding Affinity (Ki) of Arginine Vasopressin (AVP) at Human Vasopressin Receptors

Receptor	Ki (nM)
V1a Receptor	1.8 ± 0.4
V2 Receptor	~0.85

Note: Ki values can vary between studies depending on the specific assay conditions and cell types used.

Pharmacokinetics and Pharmacodynamics Pharmacokinetics

Detailed pharmacokinetic parameters for ornipressin in humans are not extensively documented in publicly available literature. However, based on data from related vasopressin analogues like desmopressin, it is expected to have a relatively short half-life when administered intravenously. For instance, the terminal elimination half-life of desmopressin is approximately 2 to 3 hours.

Pharmacodynamics

The primary pharmacodynamic effect of ornipressin is vasoconstriction, leading to an increase in systemic vascular resistance and a subsequent rise in mean arterial pressure.[3] In animal models, administration of ornipressin has been shown to significantly increase arterial blood pressure.[4] Studies have also demonstrated its potent vasoconstrictive effects on specific vascular beds, such as the coronary arteries, which can lead to a decrease in myocardial blood flow.[3]

Experimental Protocols

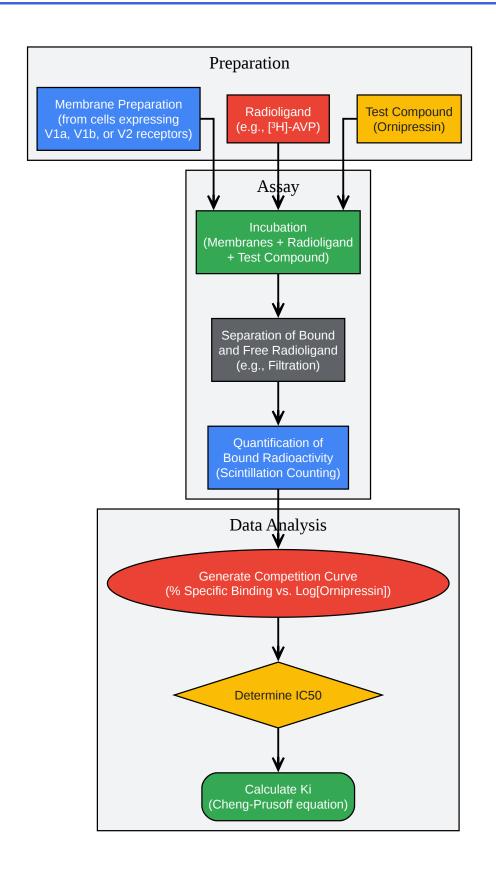
The characterization of **ornipressin acetate**'s pharmacological profile relies on a suite of in vitro and in vivo experimental techniques. The following sections outline the general methodologies for key assays.



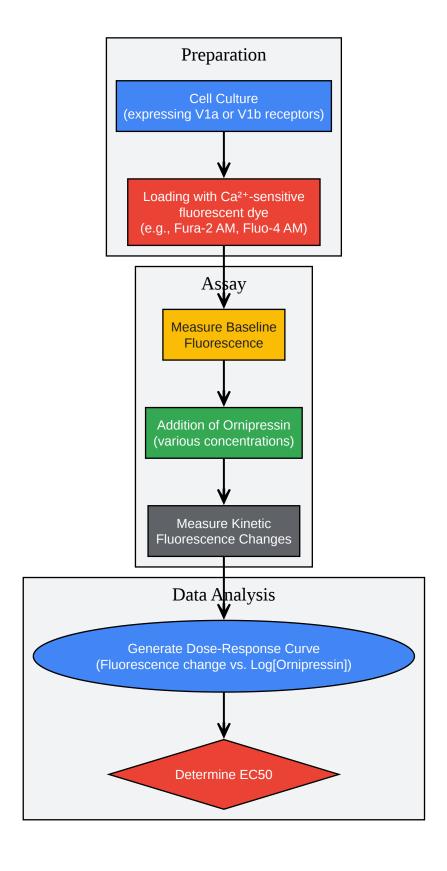
Receptor Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the binding affinity (Ki or Kd) of a compound for a specific receptor.









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